Cas no 2228469-09-6 (4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine)

4,4-Difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine is a fluorinated cyclohexylamine derivative featuring a substituted pyrazole moiety. Its structural design incorporates both fluorine atoms and a methoxy group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The difluoro substitution on the cyclohexyl ring improves metabolic stability and lipophilicity, while the pyrazole component contributes to selective binding properties. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced physicochemical properties and functional group versatility. Its well-defined stereochemistry and purity make it suitable for precise synthetic applications.
4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine structure
2228469-09-6 structure
Product name:4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine
CAS No:2228469-09-6
MF:C13H21F2N3O
MW:273.322149991989
CID:6233488
PubChem ID:165855811

4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine
    • 2228469-09-6
    • EN300-1947676
    • [4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
    • Inchi: 1S/C13H21F2N3O/c1-9-10(11(19-3)18(2)17-9)12(8-16)4-6-13(14,15)7-5-12/h4-8,16H2,1-3H3
    • InChI Key: IBSKMKJFRMKITR-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CN)(C2=C(N(C)N=C2C)OC)CC1)F

Computed Properties

  • Exact Mass: 273.16526863g/mol
  • Monoisotopic Mass: 273.16526863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 53.1Ų

4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1947676-10.0g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
10g
$7927.0 2023-06-01
Enamine
EN300-1947676-2.5g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
2.5g
$3611.0 2023-09-17
Enamine
EN300-1947676-0.5g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
0.5g
$1770.0 2023-09-17
Enamine
EN300-1947676-5g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
5g
$5345.0 2023-09-17
Enamine
EN300-1947676-0.1g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
0.1g
$1623.0 2023-09-17
Enamine
EN300-1947676-1.0g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
1g
$1844.0 2023-06-01
Enamine
EN300-1947676-0.05g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
0.05g
$1549.0 2023-09-17
Enamine
EN300-1947676-10g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
10g
$7927.0 2023-09-17
Enamine
EN300-1947676-0.25g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
0.25g
$1696.0 2023-09-17
Enamine
EN300-1947676-5.0g
[4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexyl]methanamine
2228469-09-6
5g
$5345.0 2023-06-01

Additional information on 4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine

Research Briefing on 4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine (CAS: 2228469-09-6)

The compound 4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine (CAS: 2228469-09-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activity, and emerging roles in drug discovery.

Recent studies highlight the compound's role as a key intermediate in the synthesis of novel small-molecule therapeutics. Its structural features, including the difluorocyclohexyl moiety and the pyrazole ring, contribute to its stability and bioavailability, making it a promising candidate for further development. Researchers have explored its utility in targeting specific enzymes and receptors, particularly in the context of neurological and metabolic disorders.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was identified as a potent modulator of the serotonin receptor subtype 5-HT2A, with potential implications for treating mood disorders. The study employed advanced computational modeling and in vitro assays to demonstrate its binding affinity and selectivity, paving the way for future in vivo studies.

Another significant development involves the compound's application in cancer research. Preliminary data from a collaborative project between academic and industrial researchers suggest that derivatives of 4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine exhibit inhibitory effects on certain kinase enzymes implicated in tumor growth. These findings were presented at the 2024 American Chemical Society National Meeting, underscoring the compound's versatility.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. The compound's CAS number (2228469-09-6) has become a focal point in patent filings, reflecting its commercial potential.

In conclusion, 4,4-difluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine represents a promising scaffold for drug development, with applications spanning neuroscience, oncology, and beyond. Future studies will likely explore its mechanisms of action in greater depth and expand its therapeutic repertoire.

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